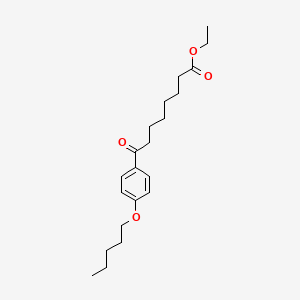

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-oxo-8-(4-pentoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-5-10-17-25-19-15-13-18(14-16-19)20(22)11-8-6-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUARCUGVDUBZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645796 | |

| Record name | Ethyl 8-oxo-8-[4-(pentyloxy)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-85-2 | |

| Record name | Ethyl 8-oxo-8-[4-(pentyloxy)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and predicted spectral data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to present a thorough and scientifically grounded resource. The potential biological significance of this class of molecules is also discussed, offering a valuable reference for researchers in medicinal chemistry and drug development.

Chemical Properties

This compound is an aromatic ketone derivative with a long aliphatic chain, suggesting potential applications in materials science and as a bioactive molecule. A summary of its key chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₄ | - |

| Molecular Weight | 348.48 g/mol | - |

| Predicted Boiling Point | 463.6 ± 25.0 °C | [1] |

| Predicted Density | 1.005 ± 0.06 g/cm³ | [1] |

| Appearance | Predicted: Pale yellow oil or low melting solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane; Insoluble in water. | Inferred |

Synthesis Protocol

A plausible and efficient two-step synthesis of this compound is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction.

Step 1: Synthesis of 8-oxo-8-(4-pentyloxyphenyl)octanoic acid

This step involves the Friedel-Crafts acylation of pentyloxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add suberic anhydride (1.0 equivalent) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add a solution of pentyloxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-oxo-8-(4-pentyloxyphenyl)octanoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

-

Dissolve 8-oxo-8-(4-pentyloxyphenyl)octanoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectral correlations.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.92 | d | 2H | Ar-H (ortho to C=O) |

| 6.90 | d | 2H | Ar-H (meta to C=O) |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 4.00 | t | 2H | Ar-OCH₂- |

| 2.95 | t | 2H | -CH₂-C=O |

| 1.75 | m | 2H | Ar-OCH₂CH₂- |

| 1.65 | m | 2H | -CH₂CH₂-C=O |

| 1.40-1.30 | m | 8H | -(CH₂)₄- |

| 1.25 | t | 3H | -OCH₂CH₃ |

| 0.92 | t | 3H | Ar-O(CH₂)₄CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C=O (ketone) |

| 173.5 | C=O (ester) |

| 163.0 | Ar-C (para to C=O) |

| 130.5 | Ar-CH (ortho to C=O) |

| 129.5 | Ar-C (ipso to C=O) |

| 114.0 | Ar-CH (meta to C=O) |

| 68.0 | Ar-OCH₂- |

| 60.5 | -OCH₂CH₃ |

| 38.5 | -CH₂-C=O |

| 29.0 | Ar-OCH₂CH₂- |

| 28.5 | -(CH₂)₄- |

| 24.0 | -CH₂CH₂-C=O |

| 22.5 | Ar-O(CH₂)₃CH₂- |

| 14.5 | -OCH₂CH₃ |

| 14.0 | Ar-O(CH₂)₄CH₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1680 | Strong | C=O stretch (aromatic ketone) |

| 1600, 1510 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1170 | Strong | C-O stretch (ester) |

Predicted Mass Spectrum (EI)

| m/z | Relative Intensity (%) | Assignment |

| 348 | 20 | [M]⁺ |

| 303 | 15 | [M - OCH₂CH₃]⁺ |

| 205 | 100 | [CH₃(CH₂)₄O-C₆H₄-C=O]⁺ |

| 163 | 40 | [CH₃(CH₂)₄O-C₆H₄]⁺ |

| 121 | 30 | [HO-C₆H₄-C=O]⁺ |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, compounds with similar structural motifs, such as long-chain phenyl ketones, have demonstrated a range of pharmacological properties.[2] These include anti-inflammatory and analgesic activities.[2] The presence of a long alkyl chain can enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Aromatic ketones are also known to be versatile intermediates in the synthesis of various pharmaceuticals.[3] Given these precedents, it is plausible that this compound could exhibit inhibitory effects on inflammatory pathways. A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is depicted below.

This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a molecule of interest with predictable chemical properties and a feasible synthetic route. While experimental data on its biological activity is currently unavailable, its structural features suggest potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to initiate studies on this and related compounds.

References

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate

This technical guide provides a detailed summary of the predicted spectroscopic data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. The information is intended to assist researchers and scientists in the identification and characterization of this compound. The guide includes tabulated spectroscopic data, a proposed synthesis protocol, and a workflow diagram.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. These predictions are based on the analysis of structurally similar compounds, including ethyl octanoate, and various aromatic ketones and esters.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Ar-H (ortho to C=O) |

| ~6.95 | d | 2H | Ar-H (ortho to -O(CH₂)₄CH₃) |

| ~4.12 | q | 2H | -O-CH₂ -CH₃ |

| ~4.05 | t | 2H | Ar-O-CH₂ -(CH₂)₃CH₃ |

| ~2.95 | t | 2H | -CH₂ -C(=O)-Ar |

| ~2.29 | t | 2H | -CH₂ -C(=O)O- |

| ~1.80 | m | 2H | Ar-O-CH₂-CH₂ -(CH₂)₂CH₃ |

| ~1.70 | m | 2H | -CH₂-CH₂ -C(=O)-Ar |

| ~1.63 | m | 2H | -CH₂-CH₂ -C(=O)O- |

| ~1.45-1.30 | m | 6H | -(CH₂ )₃-CH₂-C(=O)O- and Ar-O-(CH₂)₂-CH₂ -CH₂ -CH₃ |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

| ~0.93 | t | 3H | Ar-O-(CH₂)₄-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~199.0 | Ar-C =O |

| ~173.5 | -C (=O)O- |

| ~163.0 | C -O-(CH₂)₄CH₃ (aromatic) |

| ~130.5 | C -H (aromatic, ortho to C=O) |

| ~129.5 | C -C=O (aromatic) |

| ~114.0 | C -H (aromatic, ortho to -O(CH₂)₄CH₃) |

| ~68.0 | Ar-O-CH₂ - |

| ~60.5 | -O-CH₂ -CH₃ |

| ~38.0 | -CH₂ -C(=O)-Ar |

| ~34.0 | -CH₂ -C(=O)O- |

| ~29.0 | Ar-O-CH₂-CH₂ - |

| ~28.5 | -(CH₂ )₄- (aliphatic chain) |

| ~25.0 | -(CH₂ )₄- (aliphatic chain) |

| ~24.5 | -(CH₂ )₄- (aliphatic chain) |

| ~22.5 | Ar-O-(CH₂)₃-CH₂ - |

| ~14.3 | -O-CH₂-CH₃ |

| ~14.0 | Ar-O-(CH₂)₄-CH₃ |

MS (Mass Spectrometry)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 348.23 | [M]⁺ (Molecular Ion) |

| 303.20 | [M - OCH₂CH₃]⁺ |

| 205.12 | [CH₃(CH₂)₄O-Ph-C=O]⁺ |

| 177.10 | [Ph-O-(CH₂)₄CH₃]⁺ |

| 121.07 | [HO-Ph-C=O]⁺ |

IR (Infrared Spectroscopy)

Table 4: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester)[3][4] |

| ~1685 | C=O stretch (aromatic ketone)[5][6] |

| ~1600, ~1510 | C=C stretch (aromatic ring) |

| ~1250, ~1170 | C-O stretch (ester and ether)[7] |

Experimental Protocols

A plausible synthesis for this compound involves a Friedel-Crafts acylation of pentyloxybenzene with a derivative of suberic acid (octanedioic acid).[8]

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 8-Ethoxycarbonyl-octanoyl chloride

-

To a solution of suberic acid monoethyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 8-ethoxycarbonyl-octanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Dissolve pentyloxybenzene (1 equivalent) and 8-ethoxycarbonyl-octanoyl chloride (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. Researchers should validate these predicted data and the proposed synthesis experimentally.

References

- 1. Ethyl octanoate | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quantitative analysis of long-chain esters. These molecules are fundamental components in various fields, including lipidomics, biofuels, and the development of ester-based prodrugs.

Introduction to NMR Analysis of Long-chain Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the molecular structure of organic compounds. For long-chain esters, ¹H and ¹³C NMR provide critical information regarding the fatty acid and alcohol moieties, including chain length, degree and position of unsaturation, and the presence of functional groups. Furthermore, quantitative NMR (qNMR) offers a powerful method for determining the purity and concentration of these esters without the need for identical reference standards.[1]

Core Principles of ¹H and ¹³C NMR for Ester Analysis

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons near electronegative atoms, such as the oxygen in the ester group, are deshielded and resonate at a higher chemical shift (downfield). The integration of a signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about neighboring protons.[2][3]

Similarly, in ¹³C NMR, the chemical shift of a carbon atom depends on its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position.[4][5] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon.[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample is free of particulate matter by filtration through a small plug of glass wool in a Pasteur pipette.[7]

-

Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar long-chain esters.[8]

-

Concentration: For ¹H NMR of small molecules, dissolve 5-25 mg of the ester in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[9]

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard with a simple spectrum and signals that do not overlap with the analyte.

-

NMR Tube: Use clean, unscratched 5 mm NMR tubes.

¹H NMR Acquisition for Quantitative Analysis

To ensure accurate quantification, the following parameters should be considered:

-

Pulse Angle: A 90° pulse angle is used to maximize the signal.

-

Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

-

Number of Scans (ns): A sufficient number of scans (typically 16 or more) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]

-

Acquisition Time (aq): A typical acquisition time of 2-4 seconds is used.

¹³C NMR Acquisition for Quantitative Analysis

Quantitative ¹³C NMR is more challenging due to long T₁ relaxation times and the Nuclear Overhauser Effect (NOE).

-

Pulse Program: Use a pulse program with inverse-gated decoupling to suppress the NOE, which can otherwise lead to inaccurate signal integrations.

-

Pulse Angle: A smaller flip angle (e.g., 30-45°) is often used to reduce the experiment time.[10]

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification.[11][12] A delay of 30 seconds or more may be necessary.[10]

-

Number of Scans (ns): A larger number of scans is typically required compared to ¹H NMR to achieve an adequate S/N.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the characteristic chemical shifts for various protons and carbons in long-chain esters.

Table 1: ¹H NMR Chemical Shifts of Long-Chain Esters [2][13][14]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Terminal Methyl (-CH₃) | 0.88 | Triplet |

| Methylene Chain (-(CH₂)n-) | 1.2-1.4 | Multiplet |

| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.65 | Multiplet |

| α-Methylene to Carbonyl (-CH₂-COOR) | 2.2-2.35 | Triplet |

| Methoxy (-OCH₃) | 3.69 | Singlet |

| Methylene adjacent to Ester Oxygen (-O-CH₂-R) | 3.7-4.1 | Triplet |

| Allylic Methylene (=CH-CH₂-) | 2.0 | Multiplet |

| Bis-allylic Methylene (=CH-CH₂-CH=) | 2.7-2.9 | Multiplet |

| Olefinic Protons (-CH=CH-) | 5.3-5.4 | Multiplet |

Table 2: ¹³C NMR Chemical Shifts of Long-Chain Esters [4][5][10][15]

| Carbon Environment | Chemical Shift (δ, ppm) |

| Terminal Methyl (-CH₃) | ~14 |

| Methylene Chain (-(CH₂)n-) | 22-34 |

| α-Methylene to Carbonyl (-CH₂-COOR) | ~34 |

| Methoxy (-OCH₃) | ~51 |

| Methylene adjacent to Ester Oxygen (-O-CH₂-R) | 60-65 |

| Olefinic Carbons (-CH=CH-) | 127-132 |

| Carbonyl Carbon (-COO-) | 172-175 |

Visualization of Workflows and Concepts

General Workflow for NMR Analysis of Long-Chain Esters

References

- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. emerypharma.com [emerypharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. bch.ro [bch.ro]

- 11. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aocs.org [aocs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain keto-esters are emerging as pivotal intermediates in organic synthesis, offering unique structural motifs and reactivity for the construction of complex molecular architectures. Their application spans the synthesis of bioactive natural products, the development of novel pharmaceuticals, and the engineering of advanced drug delivery systems. This technical guide provides an in-depth exploration of the synthesis and potential applications of these versatile molecules, with a focus on experimental methodologies and relevant biological pathways.

Introduction to Long-Chain Keto-Esters

Long-chain keto-esters are organic compounds characterized by a ketone and an ester functional group separated by or attached to a long aliphatic chain. The relative position of the keto group to the ester (α, β, γ, etc.) dictates their chemical reactivity and synthetic utility. This guide will primarily focus on α- and β-keto-esters, which are the most synthetically versatile.

The presence of both a nucleophilic α-carbon (in the case of β-keto-esters) and electrophilic carbonyl carbons provides a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The long aliphatic chain imparts lipophilicity, a crucial property for applications in drug delivery and the synthesis of lipid-based natural products.

Synthesis of Long-Chain Keto-Esters

The synthesis of long-chain keto-esters can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired substitution pattern, stereochemistry, and the scale of the reaction.

Chemical Synthesis

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto-esters, involving the base-mediated self-condensation of two ester molecules.[1][2] When applied to long-chain esters, careful control of reaction conditions is necessary to achieve good yields.

Experimental Protocol: Synthesis of Ethyl 2-oxotetradecanoate (a model long-chain β-keto-ester)

-

Materials: Ethyl laurate (1 equivalent), Sodium ethoxide (1.1 equivalents), Dry toluene, 1 M HCl.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry toluene.

-

Add sodium ethoxide to the toluene and stir to form a suspension.

-

Slowly add ethyl laurate to the suspension at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-oxotetradecanoate.

-

A variety of methods exist for the synthesis of α-keto-esters, including the oxidation of corresponding α-hydroxy esters or the direct oxidative esterification of ketones.[3][4] Metal-free oxidative esterification using potassium xanthates offers a selective and high-yielding route.[3]

Experimental Protocol: Synthesis of Methyl 2-oxo-dodecanoate (a model long-chain α-keto-ester)

-

Materials: Undecyl methyl ketone (1 equivalent), Potassium ethyl xanthate (2 equivalents), Iodine (I2, 20 mol%), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve undecyl methyl ketone and potassium ethyl xanthate in DMSO.

-

Add iodine to the mixture and stir at 80°C for 12 hours in a sealed tube.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-oxo-dodecanoate.

-

Enzymatic Synthesis

Enzymatic methods offer a green and often highly selective alternative for the synthesis of long-chain keto-esters. Lipases are commonly employed for the transesterification of shorter-chain β-keto-esters with long-chain alcohols.[5]

Experimental Protocol: Lipase-Catalyzed Synthesis of a Long-Chain β-Keto-Ester

-

Materials: Ethyl acetoacetate (large excess, acts as solvent and acyl donor), Long-chain alcohol (e.g., 1-dodecanol, 1 equivalent), Immobilized Lipase (e.g., Novozym 435).

-

Procedure:

-

To a flask, add the long-chain alcohol and a large excess of ethyl acetoacetate.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) under reduced pressure to remove the ethanol byproduct and drive the equilibrium towards the product.

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

Once the reaction is complete, filter off the immobilized enzyme (which can often be recycled).

-

Remove the excess ethyl acetoacetate under reduced pressure.

-

Purify the resulting long-chain β-keto-ester by vacuum distillation or column chromatography.

-

Quantitative Data on Synthesis

The yields of long-chain keto-ester synthesis are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative yields from the literature.

Table 1: Yields of Long-Chain β-Keto-Ester Synthesis

| Synthesis Method | Reactants | Product | Yield (%) | Reference |

| Claisen Condensation | Ethyl Laurate | Ethyl 2-oxotetradecanoate | ~70-80% | General Literature |

| Enzymatic Transesterification | Ethyl acetoacetate, 1-Dodecanol | Dodecyl acetoacetate | >90% | [5] |

Table 2: Yields of Long-Chain α-Keto-Ester Synthesis

| Synthesis Method | Reactants | Product | Yield (%) | Reference |

| Oxidative Esterification | Undecyl methyl ketone, Potassium ethyl xanthate | Methyl 2-oxo-dodecanoate | High | [3] |

| Oxidation of α-hydroxy esters | Long-chain α-hydroxy ester | Corresponding α-keto ester | Good to Excellent | [4] |

Applications in Organic Synthesis

Long-chain keto-esters are valuable synthons for a variety of complex molecules.

Natural Product Synthesis

The unique combination of functionality and a lipophilic chain makes these compounds ideal starting materials for the synthesis of various natural products, particularly those with long aliphatic chains such as lipids and pheromones.

Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or acetates derived from fatty acid metabolism.[6] Long-chain keto-ester intermediates are often involved in the chain-shortening or functional group manipulation steps of these biosynthetic pathways.

Below is a simplified representation of a typical insect pheromone biosynthesis pathway where a long-chain keto-acyl-CoA intermediate is processed.

Caption: Simplified pathway of insect pheromone biosynthesis.

Drug Development and Discovery

The lipophilic nature of the long aliphatic chain in these keto-esters can be exploited in drug design to enhance membrane permeability and bioavailability.[7] Furthermore, the keto-ester functionality provides a handle for further chemical modification and conjugation.

Long-chain acyl-CoA esters, which can be derived from long-chain keto-esters, are key signaling molecules in various metabolic pathways, including lipid metabolism.[8][9] Dysregulation of these pathways is implicated in metabolic diseases such as type 2 diabetes and obesity. The synthesis of long-chain keto-ester analogues can provide valuable tools for studying these pathways and for the development of novel therapeutics.

The following diagram illustrates the central role of long-chain acyl-CoA esters in cellular lipid metabolism and signaling.

Caption: Role of long-chain acyl-CoA esters in lipid metabolism.

Conclusion

Long-chain keto-esters represent a versatile and increasingly important class of molecules in organic synthesis. Their unique structural features and reactivity provide access to a wide range of complex and biologically active compounds. The synthetic methodologies outlined in this guide, coupled with a deeper understanding of their roles in biological pathways, will undoubtedly spur further innovation in the fields of natural product synthesis, drug discovery, and materials science. The continued development of efficient and selective synthetic methods for these valuable building blocks will be crucial for unlocking their full potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]

- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications

This guide provides a comprehensive overview of calamitic liquid crystals, tailored for researchers, scientists, and drug development professionals. It delves into the core principles of these materials, their characterization, and their emerging relevance in biological and pharmaceutical contexts.

Introduction to Calamitic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Calamitic liquid crystals, characterized by their elongated, rod-like molecular shape, are a prominent class of these materials.[2] The anisotropy of their molecular structure is the fundamental origin of their anisotropic physical properties and their ability to self-assemble into ordered, yet fluid, phases known as mesophases.

The constituent molecules of calamitic liquid crystals, or mesogens, typically consist of a rigid core, often containing phenyl rings, and flexible terminal chains, such as alkyl or alkoxy groups.[3] This combination of rigidity and flexibility is crucial for the formation of the liquid crystalline state.

Mesophases of Calamitic Liquid Crystals

Thermotropic calamitic liquid crystals exhibit different mesophases as a function of temperature.[1] Upon heating from a solid crystalline state, they transition into one or more liquid crystal phases before becoming an isotropic liquid at the clearing temperature. The primary mesophases observed in calamitic liquid crystals are the nematic and smectic phases.

-

Nematic (N) Phase: In the nematic phase, the elongated molecules exhibit a long-range orientational order, aligning their long axes, on average, along a common direction known as the director. However, they lack any long-range positional order, allowing them to flow like a liquid.[1]

-

Smectic (Sm) Phase: The smectic phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules are arranged in layers.[1] Different types of smectic phases exist, such as Smectic A, where the molecules are oriented perpendicular to the layer planes, and Smectic C, where they are tilted.

The transition between these phases occurs at specific temperatures and is accompanied by a change in enthalpy.[2]

Figure 1: Phase transitions of a typical calamitic liquid crystal as a function of temperature.

Quantitative Data: Phase Transition Properties

The following table summarizes the phase transition temperatures and enthalpy changes for a series of synthesized calamitic liquid crystalline compounds. These data are crucial for understanding the thermodynamic behavior and stability of the mesophases.

| Compound | Heating (°C) | ΔH (kcal mol⁻¹) | Cooling (°C) | ΔH (kcal mol⁻¹) | Mesophases Observed |

| Compound 5 | Cr 90.5 N 139.0 I | 7.13 (Cr-N), 0.47 (N-I) | I 137.0 N 36.0 Cr | - | Nematic |

| Compound 6 | Cr 97.0 Sm 111.0 N 142.0 I | - | I 140.0 N 109.0 Sm 57.0 Cr | - | Smectic, Nematic |

| Compound 7 | Cr 101.0 N 131.0 I | - | I 129.0 N 45.0 Cr | - | Nematic |

Data extracted from "Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds".[2] Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic.

Experimental Protocols

The characterization of calamitic liquid crystals involves a combination of synthetic chemistry and analytical techniques to determine their structure and mesomorphic properties.

Synthesis of a Calamitic Liquid Crystal

This protocol describes the synthesis of a divinylic mesogenic monomer as an example.

Materials:

-

4-(4-Pentenyloxy)benzoic acid

-

Chlorohydroquinone

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-(4-pentenyloxy)benzoic acid (2 equivalents) and chlorohydroquinone (1 equivalent) in dry DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (2.2 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal mesophases based on their unique optical textures.

Equipment:

-

Polarizing light microscope with a hot stage and temperature controller.

-

Microscope slides and cover slips.

Procedure for 8CB (4'-octyl-4-cyanobiphenyl):

-

Place a small amount of the 8CB sample on a clean microscope slide and cover with a cover slip.

-

Position the slide on the hot stage of the polarizing microscope.

-

Heat the sample to a temperature above its clearing point (nematic-isotropic transition at 40.5 °C) to ensure an isotropic state.[4]

-

Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

-

Observe the sample through the crossed polarizers as it cools.

-

Record the temperatures at which phase transitions occur, characterized by the appearance of birefringent textures from the dark isotropic phase.

-

Identify the mesophases by their characteristic textures (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic).[4]

-

Capture images of the textures at different temperatures for documentation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions, providing quantitative data on transition temperatures and enthalpies.

Equipment:

-

Differential Scanning Calorimeter with a cooling system.

-

Aluminum DSC pans and lids.

Procedure for 5CB (4-Cyano-4'-pentylbiphenyl):

-

Accurately weigh a small amount of the 5CB sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.[5]

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Cool the sample to a temperature well below its lowest expected transition temperature (e.g., -20 °C).[5]

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (nematic to isotropic transition at 35 °C).[5]

-

Record the heat flow as a function of temperature. Endothermic peaks correspond to transitions upon heating.

-

Cool the sample at the same rate back to the starting temperature. Exothermic peaks represent transitions upon cooling.

-

Analyze the resulting thermogram to determine the onset temperature and the peak area for each transition. The peak area is proportional to the enthalpy change of the transition.

Figure 2: A generalized experimental workflow for the characterization of calamitic liquid crystals.

Relevance to Drug Development and Signaling Pathways

The interface between calamitic liquid crystals and biological systems, particularly cell membranes, presents exciting opportunities for drug development. The cell membrane is not a simple lipid bilayer but a complex and dynamic environment with regions of varying lipid composition and order, such as lipid rafts.[6] These domains are enriched in cholesterol and sphingolipids and are thought to play a crucial role in signal transduction by organizing signaling proteins.[7]

The liquid-ordered state of lipid rafts is analogous to a two-dimensional smectic liquid crystal. The organization and function of membrane-bound proteins, such as G-protein coupled receptors (GPCRs), are highly sensitive to the physical properties of the surrounding lipid membrane, including its order and curvature.[8][9]

Calamitic liquid crystals can be designed to interact with cell membranes, potentially modulating the organization of lipid domains and, consequently, the function of associated signaling proteins. For instance, the introduction of amphiphilic calamitic molecules could alter the packing and ordering of lipids within the membrane, influencing the formation and stability of lipid rafts. This, in turn, could modulate the signaling activity of raft-associated receptors.

One of the most critical signaling pathways in drug development is the G-protein coupled receptor (GPCR) signaling cascade. GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[10] The localization of GPCRs within specific membrane microdomains, such as lipid rafts, is known to regulate their signaling output.[11] By influencing the liquid crystalline properties of the cell membrane, specifically the formation and stability of ordered lipid domains, there is a potential to allosterically modulate GPCR activity. This represents a novel approach for the development of therapeutics that target the membrane environment of these critical receptors.

References

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.usm.my [eprints.usm.my]

- 4. researchgate.net [researchgate.net]

- 5. physics.wooster.edu [physics.wooster.edu]

- 6. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. structure-and-dynamics-of-gpcrs-in-lipid-membranes-physical-principles-and-experimental-approaches - Ask this paper | Bohrium [bohrium.com]

- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 11. Regulation of G protein-coupled receptor signaling by plasma membrane organization and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Molecular Architecture and Mesophase Behavior: A Technical Guide to Structure-Property Relationships in Liquid Crystalline Compounds

For Researchers, Scientists, and Drug Development Professionals

Liquid crystalline compounds, existing in a state of matter between crystalline solids and isotropic liquids, possess unique properties that are highly sensitive to their molecular structure. This technical guide provides an in-depth exploration of the critical relationships between the molecular architecture of these compounds and their resulting mesophase behavior and physical properties. Understanding these relationships is paramount for the rational design of novel liquid crystal materials for a wide array of applications, from advanced display technologies to sophisticated drug delivery systems.

Core Principles of Liquid Crystallinity

Liquid crystals (LCs) are characterized by long-range orientational order, and in some cases, partial positional order.[1] This intermediate state of matter arises from the anisotropic shape of the constituent molecules, which are often elongated (calamitic) or disk-like (discotic).[1] The specific arrangement of these molecules defines the mesophase, with the most common types being nematic, smectic, and cholesteric.

Classification of Liquid Crystals

Liquid crystals are broadly categorized into two main types based on the stimulus that induces the mesophase:

-

Thermotropic Liquid Crystals: These exhibit phase transitions as a function of temperature.[1] Most technologically significant LCs are thermotropic.

-

Lyotropic Liquid Crystals: These form mesophases in the presence of a solvent, with the phase behavior dependent on both temperature and concentration.[1] Lyotropic LCs are particularly relevant in biological systems and for applications in drug delivery and formulation.[2][3][4]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

"Liquid Crystalline Compounds" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Liquid Crystalline Compounds" -- "Thermotropic LCs" [len=1.5]; "Liquid Crystalline Compounds" -- "Lyotropic LCs" [len=1.5];

"Thermotropic LCs" -- "Temperature-Dependent Phase Transitions" [len=2.5]; "Lyotropic LCs" -- "Solvent- and Concentration-Dependent Phase Transitions" [len=2.5]; } } Caption: Classification of Liquid Crystalline Compounds.

Major Mesophases

The arrangement of molecules within a liquid crystal defines its mesophase, each with distinct physical properties.

-

Nematic (N) Phase: Molecules in the nematic phase have long-range orientational order, meaning they tend to align along a common direction, known as the director (n ), but lack positional order.[5] This phase is characterized by its fluidity.

-

Smectic (Sm) Phase: In addition to orientational order, smectic phases exhibit one-dimensional positional order, with molecules arranged in layers.[1] Different smectic phases exist, such as Smectic A (SmA), where the director is perpendicular to the layer planes, and Smectic C (SmC), where the director is tilted.[1][5]

-

Cholesteric (N*) or Chiral Nematic Phase: This phase is observed for chiral molecules. It is structurally similar to the nematic phase, but the director rotates helically throughout the sample, creating a periodic structure.[6] The distance over which the director rotates by 360° is known as the cholesteric pitch.[6]

The Influence of Molecular Structure on Liquid Crystalline Properties

The transition temperatures, mesophase type, and physical properties of a liquid crystal are intricately linked to its molecular structure. Key structural features include the rigid core, flexible terminal chains, and any linking groups.

The Rigid Core

The rigid core, typically composed of aromatic rings, is the primary determinant of the molecule's anisotropy and its tendency to form a liquid crystalline phase. The length and linearity of the core are crucial. For instance, oligo-p-phenylenes with a higher number of phenyl rings exhibit nematic and smectic phases at very high temperatures due to their increased aspect ratio.[7]

Flexible Terminal Chains

Alkyl or alkoxy chains attached to the rigid core significantly influence the melting point and the stability of the mesophase.

-

Chain Length: Increasing the alkyl chain length generally depresses the melting point. However, the effect on the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) is more complex. Often, an "odd-even" effect is observed, where the clearing temperatures of homologs with an even number of carbons in the alkyl chain are higher than those of their odd-numbered counterparts.[6] The nematic phase range can broaden with increasing chain length up to a certain point, after which smectic phases may be favored.[6][8]

-

Branching: Branched terminal chains tend to disrupt the molecular packing, leading to lower clearing points and a reduced tendency to form ordered phases.

Linking Groups and Lateral Substituents

Linking groups between aromatic rings in the core (e.g., esters, Schiff bases) and lateral substituents attached to the core also play a significant role.

-

Linking Groups: These can affect the linearity and polarity of the molecule, thereby influencing the mesophase stability.

-

Lateral Substituents: The size and position of lateral substituents can significantly impact the molecular shape and intermolecular interactions. Bulky lateral groups can reduce the clearing temperature by increasing the separation between molecules and disrupting the parallel alignment.

Quantitative Structure-Property Relationships

The following tables summarize key quantitative data illustrating the relationship between molecular structure and the physical properties of liquid crystalline compounds.

Table 1: Phase Transition Temperatures of Common Calamitic Liquid Crystals

| Compound | Abbreviation | Structure | Crystalline to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4-Cyano-4'-pentylbiphenyl | 5CB | C₅H₁₁-(C₆H₄)₂-CN | 22.5 | 35.0[9][10] |

| 4-Methoxybenzylidene-4'-butylaniline | MBBA | CH₃O-(C₆H₄)-CH=N-(C₆H₄)-C₄H₉ | 21.0 | 48.0[11][12] |

| 4-Cyano-4'-hexyloxybiphenyl | 6OCB | C₆H₁₃O-(C₆H₄)₂-CN | 58.0 | 76.0[13] |

| para-Azoxyanisole | PAA | CH₃O-(C₆H₄)-N=N(O)-(C₆H₄)-OCH₃ | 118.0 | 134.0[14] |

Table 2: Effect of Alkyl Chain Length on the Nematic-Isotropic Transition Temperature (TNI) of the 4-alkyl-4'-cyanobiphenyl (nCB) Series

| n (Number of Carbon Atoms) | TNI (°C) |

| 3 | 4.5 |

| 4 | 16.5 |

| 5 | 35.0[9] |

| 6 | 29.0 |

| 7 | 42.8 |

| 8 | 40.5 |

Note: Data for n=3, 4, 6, 7, 8 are representative values and can vary slightly based on the source.

Table 3: Relationship Between Chiral Dopant Concentration and Cholesteric Pitch

The pitch (p) of a cholesteric liquid crystal is inversely proportional to the concentration (c) of the chiral dopant and its helical twisting power (HTP), as described by the equation: p = 1 / (c × HTP) .[15]

| Chiral Dopant | Nematic Host | Concentration (wt%) | Pitch (μm) |

| R811 | 5CB | 0.5 | ~10 |

| R811 | 5CB | 1.0 | ~5 |

| ZLI-4572 | MLC-6657-000 | 6 | ~0.46 |

| ZLI-4572 | MLC-6657-000 | 10 | ~0.27 |

Note: Data is illustrative and sourced from various studies.[15][16]

Experimental Protocols for Liquid Crystal Characterization

A combination of techniques is essential for the comprehensive characterization of liquid crystalline materials.

Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for identifying liquid crystalline phases and observing phase transitions. It utilizes the birefringent (anisotropic optical) nature of liquid crystals.[17][18] When a liquid crystal sample is placed between two crossed polarizers, it can rotate the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures.[19] Isotropic liquids, on the other hand, appear dark.

Methodology:

-

Sample Preparation: A small amount of the liquid crystalline material is placed on a clean glass microscope slide and covered with a coverslip. For thermotropic LCs, the slide is placed on a hot stage to control the temperature.

-

Microscope Setup: The microscope is equipped with a polarizer (typically oriented East-West) and an analyzer (oriented North-South), creating a "crossed polars" configuration.[20]

-

Observation: The sample is heated and cooled at a controlled rate while being observed through the microscope.

-

Phase Identification: The appearance and disappearance of birefringent textures upon heating and cooling indicate the phase transition temperatures. The specific texture (e.g., Schlieren, focal conic, fingerprint) is characteristic of the mesophase (nematic, smectic, cholesteric).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time.[13] Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. This technique is used to determine the transition temperatures and the associated enthalpy changes.[21]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat and cool the sample at a constant rate (e.g., 5-20 °C/min) over a specified temperature range.[13]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows endothermic peaks (on heating) or exothermic peaks (on cooling) at the phase transition temperatures. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the molecular arrangement and structural parameters of liquid crystal phases.[22] By analyzing the diffraction pattern of X-rays passing through the sample, information about positional order, such as layer spacing in smectic phases, can be obtained.[23]

Methodology:

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. The sample can be aligned using a magnetic field if desired. The capillary is placed in a temperature-controlled holder.

-

Instrument Setup: A monochromatic X-ray beam is directed at the sample. A 2D detector is used to collect the scattered X-rays.

-

Data Acquisition: Diffraction patterns are collected at different temperatures, corresponding to the different mesophases identified by POM and DSC.

-

Data Analysis:

-

Small-Angle X-ray Scattering (SAXS): Sharp, Bragg-like reflections in the small-angle region are indicative of the layered structure of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing.

-

Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region is characteristic of the liquid-like positional order within the nematic and smectic A phases. More ordered smectic phases may show sharper peaks in this region, indicating a higher degree of in-plane ordering.

-

Applications in Drug Development

The unique properties of liquid crystals, particularly lyotropic systems, make them highly promising for advanced drug delivery applications.[2][3] Their ability to encapsulate both hydrophilic and hydrophobic drug molecules, and their structural similarity to biological membranes, offers several advantages:[4]

-

Controlled Release: The ordered structure of liquid crystalline phases can be tailored to control the release rate of encapsulated drugs.[3]

-

Enhanced Bioavailability: Liquid crystal formulations can improve the solubility and absorption of poorly water-soluble drugs.

-

Targeted Delivery: The surface of liquid crystal nanoparticles can be functionalized for targeted delivery to specific tissues or cells.[2]

-

Protection of Active Ingredients: The liquid crystalline matrix can protect sensitive drug molecules from degradation.[16]

The principles of structure-property relationships discussed in this guide are directly applicable to the design of liquid crystal-based drug delivery systems with optimized loading capacity, stability, and release profiles.

Conclusion

The relationship between molecular structure and the properties of liquid crystalline compounds is a cornerstone of materials science. A thorough understanding of how the rigid core, flexible tails, and other molecular features dictate the mesophase behavior is essential for the design of new materials with tailored properties. The experimental techniques outlined provide the necessary tools for the comprehensive characterization of these fascinating materials, paving the way for their application in diverse fields, from next-generation electronics to innovative pharmaceutical formulations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.aps.org [journals.aps.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid viscosity : chart of 150+ common liquids [powderprocess.net]

- 6. researchgate.net [researchgate.net]

- 7. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals [mdpi.com]

- 9. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica [mdpi.com]

- 12. Observing phase transitions [doitpoms.ac.uk]

- 13. cskscientificpress.com [cskscientificpress.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemicke-listy.cz [chemicke-listy.cz]

- 20. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. barron.rice.edu [barron.rice.edu]

Unveiling the Influence of Terminal Alkoxy Chains on Liquid Crystalline Homologous Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous series of liquid crystals (LCs) bearing terminal alkoxy chains represent a cornerstone in the study of calamitic (rod-like) mesogens. The systematic variation of the alkoxy chain length (-(CH₂)n-CH₃) provides a powerful tool to finely tune the mesomorphic properties, including the transition temperatures and the types of liquid crystal phases exhibited. This precise control over the material's bulk properties, stemming from subtle changes at the molecular level, makes these compounds highly valuable for a wide range of applications, from advanced display technologies to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, characterization, and phase behavior of these fascinating materials, with a focus on providing actionable data and detailed experimental methodologies for professionals in the field.

The Role of the Terminal Alkoxy Chain

The length of the terminal alkoxy chain plays a critical role in dictating the intermolecular interactions and, consequently, the macroscopic properties of the liquid crystal. As the chain length increases, several competing effects come into play:

-

Anisotropic van der Waals Interactions: Longer chains lead to stronger anisotropic van der Waals forces between molecules, which tends to stabilize the mesophase and increase the clearing point (the temperature at which the material becomes an isotropic liquid).

-

Molecular Packing and Steric Effects: The flexible alkoxy chains influence how the rigid cores of the molecules pack together. This can favor the formation of different mesophases, such as the more ordered smectic phases over the less ordered nematic phase.

-

Odd-Even Effect: A well-documented phenomenon in homologous series, the clearing temperatures often alternate as the number of carbon atoms in the alkoxy chain switches between odd and even. This is attributed to the different orientations of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular anisotropy.

Data Presentation: Mesomorphic Properties of Common Homologous Series

The following tables summarize the phase transition temperatures for three common homologous series of liquid crystals with terminal alkoxy chains: 4-n-alkoxybenzoic acids, 4-n-alkoxy-4'-cyanobiphenyls, and a series of Schiff base liquid crystals.

Table 1: Phase Transition Temperatures of 4-n-alkoxybenzoic acids

| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |

| 3 | 99 | 108 | 147 |

| 4 | 100 | - | 147 |

| 5 | 92 | 106 | 153 |

| 6 | 96 | 115 | 161 |

| 7 | 98 | 122 | 147 |

| 8 | 108 | 130 | 148 |

| 9 | 115 | 135 | 143 |

| 10 | 122 | 138 | 142 |

Table 2: Phase Transition Temperatures of 4-n-alkoxy-4'-cyanobiphenyls (nOCB) [1]

| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Nematic/Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |

| 1 | 102 | - | 118 |

| 2 | 89 | - | 103 |

| 3 | 72 | - | 93 |

| 4 | 55 | - | 76 |

| 5 | 52 | 67 | 75 |

| 6 | 58 | - | 76 |

| 7 | 54 | 75 | 84 |

| 8 | 54.5 | 67 | 80 |

| 9 | 64 | 78.5 | 80 |

| 10 | 60 | 83 | 85 |

Table 3: Phase Transition Temperatures of a Homologous Series of N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline Schiff Bases [2][3]

| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) |

| 1 | - | - | Non-mesogenic |

| 2 | - | - | Non-mesogenic |

| 3 | 125 (N) | - | 235 |

| 4 | 120 (N) | - | 248 |

| 5 | 118 (N) | - | 240 |

| 6 | 115 (N) | - | 232 |

| 7 | 110 (Sm) | 190 | 225 |

| 8 | 105 (Sm) | 195 | 220 |

Mandatory Visualization

Caption: General synthetic pathway for an alkoxy-terminated Schiff base liquid crystal.

Caption: Experimental workflow for the characterization of a new homologous series of liquid crystals.

Caption: Logical relationship between increasing alkoxy chain length and mesomorphic properties.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of the liquid crystalline materials.[1]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point into the isotropic phase.

-

Hold the sample in the isotropic phase for a few minutes to ensure a uniform state and erase any thermal history.

-

Cool the sample at the same constant rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating scan is often performed to ensure the reproducibility of the transitions.

-

-

Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases by observing their characteristic textures.[4][5]

Methodology:

-

Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.

-

Cover Slip: Cover the sample with a clean cover slip and gently press to create a thin film.

-

Hot Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.

-

Observation:

-

Heat the sample into the isotropic phase, where the field of view will be dark between crossed polarizers.

-

Slowly cool the sample (e.g., at 1-5 °C/min) while observing through the eyepieces.

-

As the sample transitions into a liquid crystal phase, birefringent textures will appear.

-

Record the temperatures at which these textures appear and change.

-

Characteristic textures to look for include:

-

Nematic: Schlieren or marbled textures.

-

Smectic A: Focal conic fan or homeotropic textures.

-

Smectic C: Broken focal conic or schlieren textures.

-

-

-

Image Capture: Capture images of the characteristic textures for each phase for documentation and analysis.

X-Ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.[6][7]

Methodology:

-

Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.0 mm diameter).

-

Sample Alignment (Optional but Recommended): For more detailed structural information, the sample can be aligned. This is often achieved by placing the capillary in a magnetic field while slowly cooling it from the isotropic phase through the mesophases.

-

Instrument Setup: Mount the capillary in the goniometer of the X-ray diffractometer. A temperature-controlled stage is used to maintain the sample at the desired temperature for each mesophase.

-

Data Collection:

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.

-

Diffraction patterns are collected for each identified mesophase.

-

-

Data Analysis:

-

Small-Angle X-ray Scattering (SAXS): Sharp reflections in the small-angle region are indicative of the layered structure of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing (d) using Bragg's law (nλ = 2d sinθ).

-

Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region is characteristic of the liquid-like positional order of the molecules within the nematic phase or within the layers of a smectic A or C phase. The position of this halo gives an indication of the average intermolecular distance.

-

Conclusion

The study of homologous series of liquid crystals with terminal alkoxy chains provides invaluable insights into the fundamental principles of structure-property relationships in soft matter. The ability to systematically tune the mesomorphic behavior by simply extending an alkyl chain offers a powerful platform for the rational design of new materials with tailored properties. The experimental techniques outlined in this guide—DSC for thermodynamic characterization, POM for textural identification, and XRD for structural elucidation—form a complementary suite of tools essential for any researcher in the field. For professionals in drug development, the understanding and control of these self-assembling systems can pave the way for novel formulation strategies and targeted delivery vehicles.

References

- 1. cskscientificpress.com [cskscientificpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. The world of liquid crystals as seen through X-ray diffraction – Laboratoire de physique des Solides [lps.u-psud.fr]

Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic methodologies for preparing liquid crystal precursors that feature phenyl rings as a central structural motif. The inherent rigidity and aromaticity of the phenyl group make it a fundamental building block in the design of mesogenic molecules. This document details key experimental protocols, presents comparative quantitative data, and visualizes the synthetic workflows for the preparation of these crucial intermediates.

Core Synthetic Strategies

The synthesis of liquid crystal precursors containing phenyl rings predominantly relies on two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of biaryl systems and esterification for linking phenyl rings through an ester bridge. These methods offer a high degree of control over the final molecular architecture, allowing for the systematic variation of substituents to fine-tune the mesomorphic properties.

Suzuki-Miyaura Coupling for Biphenyl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biphenyl-containing liquid crystals, such as the widely studied 4-alkyl-4'-cyanobiphenyls. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an aryl halide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[1][2]

Esterification for Phenyl Benzoate Systems

Esterification is a fundamental reaction for creating liquid crystal precursors where two or more phenyl rings are connected by an ester linkage. This method is broadly applicable and can be achieved through various protocols, including Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) and Steglich esterification (using coupling agents like DCC and DMAP).[3][4] The resulting phenyl benzoates are a significant class of liquid crystals.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of representative phenyl-ring containing liquid crystal precursors.

Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) via Suzuki-Miyaura Coupling

This protocol outlines a typical multi-step synthesis of the well-known liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB).[6]

Step 1: Synthesis of 4-Pentylbromobenzene

-

Acylation: To a solution of bromobenzene in a suitable solvent (e.g., dichloromethane), add pentanoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding ice-water, followed by extraction with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction (Wolff-Kishner or Clemmensen): The resulting ketone is reduced to the corresponding alkyl chain. For a Wolff-Kishner reduction, the ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).

-

Purify the resulting 4-pentylbromobenzene by column chromatography.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 4-pentylbromobenzene, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., sodium carbonate or potassium phosphate).[2]

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the starting materials are consumed (monitored by GC or TLC).

-

Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-pentyl-4'-cyanobiphenyl.

Synthesis of Phenyl Benzoate via Esterification

This protocol describes a general method for the synthesis of a phenyl benzoate liquid crystal precursor.

-

Reaction Setup: In a round-bottom flask, dissolve a 4-substituted benzoic acid and a 4-substituted phenol in a suitable solvent such as dichloromethane or THF.

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the pure phenyl benzoate ester.

Data Presentation

The following tables summarize key quantitative data for the synthesis of various phenyl-ring containing liquid crystal precursors.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Purity (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/Acetone | 94 | >99 | [4] |

| Bromobenzene | Phenylboronic acid | Pd/g-C₃N₄ | K₂CO₃ | Ethanol/Water | 97 | >99 | [7] |

| p-Nitrochlorobenzene | Phenylboronic acid | Nano-Pd | K₂CO₃ | DMF/Water | 90 | >98 | [8] |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Nano-Pd | K₂CO₃ | DMF/Water | 99 | >99 | [8] |

Table 2: Phase Transition Temperatures of 4-Alkyl-4'-cyanobiphenyls (nCB)

| Compound | n | C-N or C-I (°C) | N-I (°C) | Reference |

| 5CB | 5 | 22.5 | 35.0 | [6] |

| 7CB | 7 | 30.0 | 42.8 | [9] |

| 8OCB | 8 | 54.5 | 80.0 | [9] |

Table 3: Phase Transition Temperatures of Selected Phenyl Benzoates

| R1 | R2 | C-SmA (°C) | SmA-N (°C) | N-I (°C) | Reference |

| C₅H₁₁O | CN | - | - | 118 | |

| C₆H₁₃O | CN | - | - | 115 | |

| C₇H₁₅O | CN | 84 | - | 114 | |

| C₈H₁₇O | CN | 82 | 107 | 114 |

Visualizations

The following diagrams illustrate the key synthetic workflows and logical relationships in the synthesis of phenyl-ring containing liquid crystal precursors.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of phenyl benzoate esters.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. syrris.jp [syrris.jp]

Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calamitic liquid crystals, characterized by their rod-like molecular shape, are fundamental to a vast array of technologies, from high-resolution displays to advanced sensor systems. For researchers and drug development professionals, understanding and precisely characterizing the mesogenic properties of these materials is paramount for designing novel materials with tailored functionalities. This technical guide provides an in-depth overview of the core techniques used to characterize the liquid crystalline phases of calamitic mesogens, with a focus on experimental protocols, data interpretation, and the relationship between molecular structure and mesomorphic behavior.

Introduction to Calamitic Liquid Crystals and their Mesophases

Calamitic liquid crystals are organic molecules that exhibit intermediate states of matter, known as mesophases, between the crystalline solid and the isotropic liquid states.[1] These phases possess a degree of molecular order, which gives rise to their unique anisotropic properties. The molecular structure of a typical calamitic liquid crystal consists of three key components: a rigid core, flexible terminal chains, and often a linking group.[2]

The arrangement of these molecules in the mesophase determines its type. The most common mesophases for calamitic liquid crystals are:

-

Nematic (N) Phase: Molecules exhibit long-range orientational order, aligning their long axes along a common direction called the director, but lack positional order.[3]

-

Smectic (Sm) Phases: Molecules are arranged in layers, exhibiting both orientational and some degree of positional order.[4] Different smectic phases are distinguished by the arrangement of molecules within the layers (e.g., Smectic A, where the director is perpendicular to the layer plane, and Smectic C, where it is tilted).[5]

The transition between these phases occurs at specific temperatures and is associated with distinct changes in physical properties, which can be detected and quantified using various analytical techniques.

Core Characterization Techniques

A comprehensive characterization of calamitic liquid crystals typically involves a combination of thermal analysis, optical microscopy, and X-ray diffraction.[6]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8]

-